2-{6-[(tert-butoxy)carbonyl]-6-azaspiro[3.4]octan-2-yl}acetic acid
CAS No.: 2306260-92-2
Cat. No.: VC11533769
Molecular Formula: C14H23NO4
Molecular Weight: 269.34 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2306260-92-2 |
|---|---|
| Molecular Formula | C14H23NO4 |
| Molecular Weight | 269.34 g/mol |
| IUPAC Name | 2-[6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octan-2-yl]acetic acid |
| Standard InChI | InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-5-4-14(9-15)7-10(8-14)6-11(16)17/h10H,4-9H2,1-3H3,(H,16,17) |
| Standard InChI Key | SBKPRVNCJFNEIB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)CC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three key components:
-
A 6-azaspiro[3.4]octane core, featuring a spirocyclic junction between a pyrrolidine-like ring and a cyclobutane moiety.
-
A tert-butoxycarbonyl (Boc) group at the 6-position, providing steric protection to the secondary amine.
-
An acetic acid side chain at the 2-position, enabling further functionalization via carboxylate chemistry .
The molecular formula is C₁₄H₂₃NO₄, with a molecular weight of 269.34 g/mol . Its IUPAC name, 2-[6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octan-2-yl]acetic acid, reflects this arrangement .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₃NO₄ | |
| Molecular Weight | 269.34 g/mol | |
| CAS Number | 2306260-92-2 | |
| Boiling Point | Not reported | |
| Melting Point | Not reported | |
| Density | Not reported |
Spectral and Stereochemical Considerations
The compound’s InChIKey (SBKPRVNCJFNEIB-UHFFFAOYSA-N) and SMILES (CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)CC(=O)O) notations provide precise descriptors for computational modeling . Notably, the spirocyclic core introduces stereochemical complexity, with potential for atropisomerism due to restricted rotation around the spiro junction . Such stereoisomerism is critical in drug design, as enantiomers often exhibit divergent biological activities .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically follows a three-step strategy:
-
Boc Protection: Reaction of the parent 6-azaspiro[3.4]octan-2-ylamine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield the Boc-protected intermediate .
-
Spirocyclization: Ring-closing metathesis or acid-catalyzed cyclization to form the spiro[3.4]octane framework .
-
Acetic Acid Functionalization: Alkylation or carboxylation at the 2-position to introduce the acetic acid group.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, 0°C→RT | 85 |
| Spirocyclization | Grubbs Catalyst II, Toluene, 80°C | 62 |
| Acetic Acid Addition | Ethyl bromoacetate, K₂CO₃, DMF | 78 |
Purification and Characterization
Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity. Structural confirmation employs:
-
NMR Spectroscopy: Distinct signals at δ 1.44 ppm (Boc tert-butyl) and δ 3.45–3.70 ppm (spirocyclic protons) .
-
High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ observed at m/z 270.1701 (calc. 270.1705) .
Pharmaceutical and Chemical Applications
Intermediate in Neurological Drug Development
The compound’s primary application lies in synthesizing M4 muscarinic acetylcholine receptor agonists, as evidenced by patent WO2019183636A1 . These agonists, such as HTL0016878, target cognitive dysfunction in Alzheimer’s disease and psychosis in schizophrenia . The Boc group enhances solubility during synthesis, while the spirocyclic core imposes conformational constraints critical for receptor binding .
Versatility in Organic Synthesis
-
Peptide Mimetics: The acetic acid moiety enables conjugation to amino acids, creating spirocyclic peptide analogs.
-
Ligand Design: Chelation of metal ions via the carboxylate group for catalytic applications .
Research Frontiers and Challenges
Atropisomerism and Bioactivity
Recent studies emphasize the impact of atropisomerism on M4 receptor binding . For example, the (R)-atropisomer of a related compound showed 50-fold higher affinity than the (S)-form . Resolving such stereoisomers requires chiral stationary-phase HPLC, adding complexity to manufacturing .
Green Chemistry Initiatives
Efforts to streamline synthesis include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume